N-Desethyletonitazene is a novel synthetic opioid that belongs to the nitazene class of compounds, which are characterized by their potent analgesic properties. Structurally, N-desethyletonitazene is derived from etonitazene, featuring a modification that involves the removal of an ethyl group. This compound has gained attention due to its high potency and potential for misuse, especially in the context of the ongoing opioid crisis. The compound is classified as a synthetic opioid and is structurally related to other nitazenes, such as isotonitazene and etodesnitazene.
N-Desethyletonitazene was first identified in drug samples analyzed in various forensic laboratories. It is classified under the subclass of opioids, specifically as a synthetic opioid. The compound's formal name is 2-[2-[(4-ethoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]-N-ethyl-ethanamine, with the CAS number 2732926-26-8. Its molecular formula is , and it has a molecular weight of 368.43 g/mol .
The synthesis of N-desethyletonitazene typically involves several key steps:
The synthesis process can yield varying results depending on the specific conditions and reagents used, with yields typically reported in ranges based on experimental conditions.
The molecular structure of N-desethyletonitazene features a benzimidazole ring system with various substituents:
The structural formula can be represented as follows:
The compound's molecular ion has been identified at in mass spectrometry analyses, confirming its identity through fragmentation patterns observed during GC-MS and LC-QTOF-MS analysis .
N-desethyletonitazene participates in various chemical reactions typical of synthetic opioids:
The reactions are often characterized by high sensitivity to conditions such as pH and temperature, influencing yield and product stability .
N-desethyletonitazene exerts its effects primarily through interaction with opioid receptors in the central nervous system:
The precise mechanism involves binding affinity for opioid receptors, which mediates pain relief but also raises concerns regarding potential for addiction and overdose.
Data from various studies indicate that N-desethyletonitazene retains stability under controlled laboratory conditions but should be handled with care due to its potency .
N-desethyletonitazene has limited but notable applications in scientific research:
N-Desethyl etonitazene arises primarily via N-dealkylation of the parent compound etonitazene, a metabolic transformation mediated by hepatic cytochrome P450 enzymes. This process selectively removes one ethyl group (–CH₂CH₃) from the tertiary amine moiety (R3 position) of etonitazene’s 2-benzylbenzimidazole core, converting the N,N-diethylaminoethyl side chain into an N-ethylaminoethyl group. Analytical confirmation of this pathway leverages high-resolution mass spectrometry (HRMS), which identifies the metabolite’s protonated molecular ion ([M+H]⁺) at m/z 369.1921, corresponding to the molecular formula C₂₀H₂₄N₄O₃ [2] [6]. Nuclear magnetic resonance (NMR) spectroscopy further validates the structure, particularly the retention of the 4-ethoxybenzyl group (R1), 5-nitrobenzimidazole (R2), and the modified monoethylamino side chain [1] [6].
In vitro studies using human liver microsomes confirm the rapid conversion of etonitazene to N-desethyl etonitazene. Notably, this metabolite retains significant pharmacological activity at the µ-opioid receptor, with functional assays demonstrating 6–9-fold higher potency than fentanyl (EC₅₀ values of 3.35 nM in β-arrestin 2 recruitment assays and 0.500 nM in Aequoscreen® assays) [1] [6] [8]. This bioactivation explains its detection in forensic toxicology cases where etonitazene was administered.
The 2-benzylbenzimidazole scaffold permits strategic modifications at three key positions (R1, R2, R3), profoundly altering pharmacological profiles:
Table 1: Impact of Core Modifications on µ-Opioid Receptor (MOR) Potency
Modification Type | Example Compound | Key Structural Change | Relative Potency vs. Fentanyl |
---|---|---|---|
R3: N-Desethyl | N-Desethyl Etonitazene | –NHCH₂CH₃ (vs. –N(CH₂CH₃)₂ in parent) | 6–10x higher |
R3: Pyrrolidino | N-Pyrrolidino Etonitazene | –N(cyclopentyl) | >20x higher |
R3: Piperidinyl | N-Piperidinyl Etonitazene | –N(cyclohexyl) | ~10–15x higher |
R2: Desnitro | Etodesnitazene | –H (vs. –NO₂ in parent) | Significantly lower |
R1: Isopropoxy | Isotonitazene | –OCH(CH₃)₂ | ~20x higher |
Source: Compiled from pharmacological assays in [4] [7]
The debut of N-desethyl etonitazene as an independent recreational drug marks a significant shift. Historically detected only as a metabolite, its first identification as a standalone substance occurred in August 2023 in a Swiss drug checking sample sold online as "isotonitazene" [1] [6]. Chemical analysis (NMR, HPLC-HRMS) confirmed high-purity N-desethyl etonitazene without isotonitazene or etonitazene, proving intentional synthesis and distribution [1] [6]. This followed the earlier emergence of N-desethyl isotonitazene in the United States (September 2022) [9].
This trend arises from structural manipulation to circumvent controlled substance laws. As regulatory agencies schedule parent nitazenes (e.g., etonitazene, isotonitazene), clandestine laboratories exploit active metabolites and minor structural variants like N-desethyl analogues, which lack explicit legal control initially [3] [5] [9]. N-Desethyl etonitazene’s synthesis leverages straightforward modifications to established nitazene production routes, substituting diethylaminoethyl precursors with monoethylaminoethyl equivalents during the benzimidazole ring formation step [4] [7]. Online gray markets facilitate rapid global distribution, with vendors misrepresenting these potent analogues as less-regulated opioids [1] [3].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: